

Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzoic acid

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This in-depth technical guide provides a comprehensive overview of the solubility of **2-nitrobenzoic acid** in various organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including pharmaceutical synthesis, reaction chemistry, and formulation development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of **2-nitrobenzoic acid** in a selection of organic solvents is summarized below. The data has been compiled from various scientific sources. It is important to note that solubility is temperature-dependent, and the provided values are at the specified temperatures.

Solvent	Temperature (°C)	Solubility (g/100 mL)
Methanol	10	42.72[1]
Ethanol	Not Specified	1g in 3mL (~33.3)[2]
Acetone	Not Specified	1g in 2.5mL (40)[2]
Chloroform	Not Specified	1g in 220mL (~0.45)[2]
Ether	Not Specified	1g in 4.5mL (~22.2)[2]
Benzene	10	0.294
Carbon Disulfide	Not Specified	Slightly Soluble
Petroleum Ether	Not Specified	Slightly Soluble

Note: The term "alcohol" in some sources is general. Specific values for methanol and ethanol have been provided where available. The solubility in ether and acetone is notably high, while it is sparingly soluble in non-polar solvents like benzene and petroleum ether.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then determined.

Apparatus:

- Conical flasks or vials with stoppers
- Constant temperature shaker bath or incubator

- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **2-nitrobenzoic acid** to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the flask and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.
- **Phase Separation:** After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
- **Filtration:** Filter the supernatant using a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
- **Quantification:** Analyze the concentration of **2-nitrobenzoic acid** in the clear filtrate using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then measured.

Apparatus:

- Conical flasks or vials with stoppers
- Constant temperature water bath
- Analytical balance
- Filtration apparatus
- Evaporating dish or watch glass
- Oven

Procedure:

- **Preparation of Saturated Solution:** Prepare a saturated solution of **2-nitrobenzoic acid** in the chosen solvent at a specific temperature as described in the shake-flask method.
- **Sample Collection:** After allowing the excess solid to settle, filter the solution and pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
- **Evaporation:** Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of **2-nitrobenzoic acid**.
- **Drying and Weighing:** Once the solvent is completely evaporated, dry the residue in the oven until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.
- **Calculation:** The solubility is calculated from the mass of the residue and the initial volume of the filtrate.

Analytical Quantification: UV-Vis Spectrophotometry

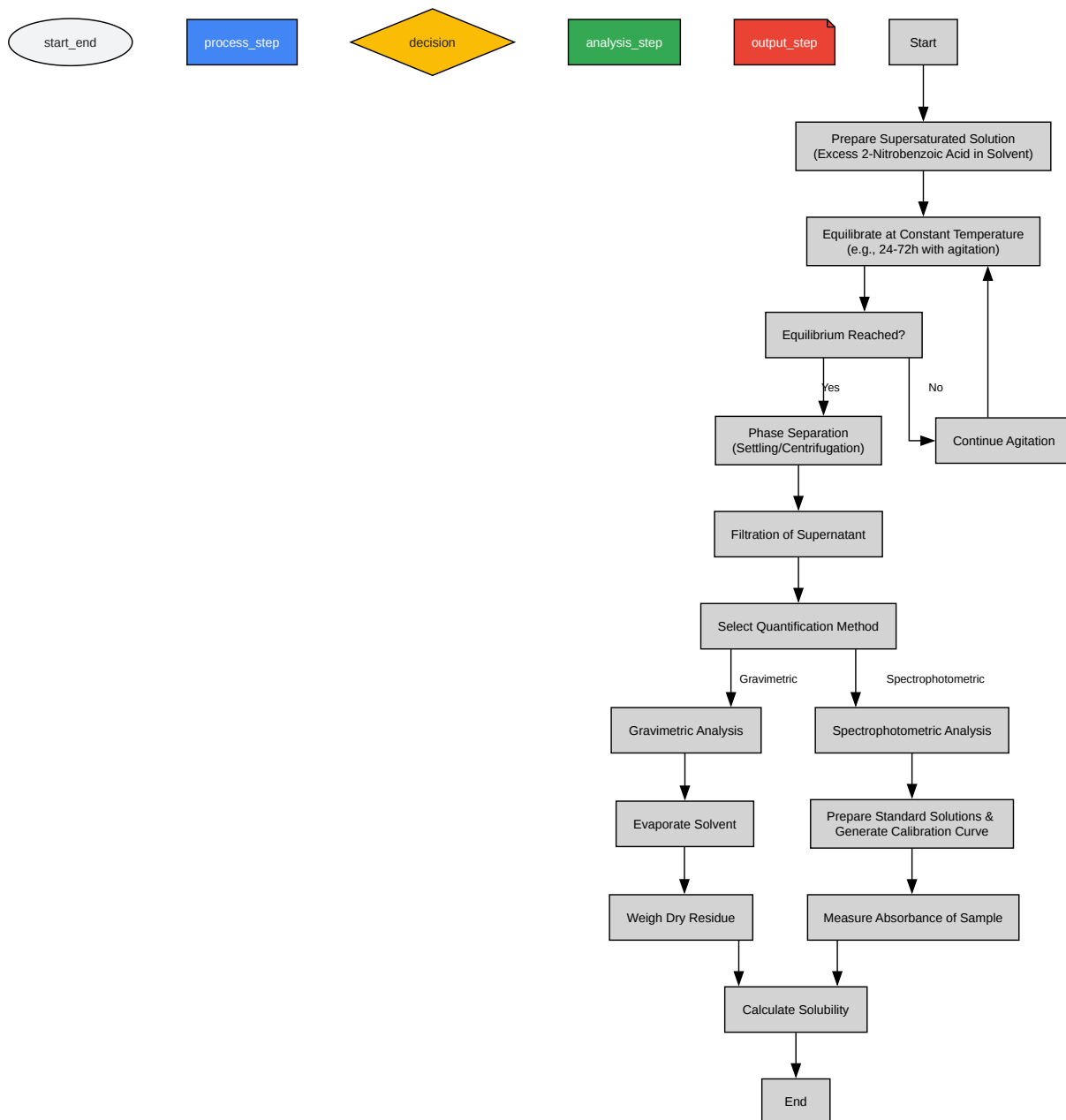
UV-Vis spectrophotometry is a common and convenient method for quantifying the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the UV-Vis range.

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **2-nitrobenzoic acid** in the solvent of interest with known concentrations.
- Determination of λ_{max} : Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
- Concentration Determination: Measure the absorbance of the diluted sample at λ_{max} and determine its concentration using the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of **2-nitrobenzoic acid**.



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Caption: Experimental workflow for solubility determination.

This guide provides foundational knowledge and practical methodologies for investigating the solubility of **2-nitrobenzoic acid**. For specific applications, it is recommended to validate these methods under the conditions of your laboratory.

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References

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- To cite this document: BenchChem. [Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147310#solubility-of-2-nitrobenzoic-acid-in-organic-solvents]

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Phone: (601) 213-4426

Email: info@benchchem.com